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Introduction

2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a six-membered cyclic ketone with a
molecular formula of CsH140 and a molecular weight of 126.20 g/mol .[1][2][3] The presence of
a gem-dimethyl group adjacent to the carbonyl functionality introduces distinct steric and
electronic effects that are reflected in its spectroscopic properties. This guide provides a
comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for 2,2-dimethylcyclohexanone, offering insights into its structural
characterization. The detailed spectroscopic information and protocols contained herein are
intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug
discovery, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The spectra for 2,2-dimethylcyclohexanone are typically acquired in a deuterated
solvent, such as chloroform-d (CDCIs), with tetramethylsilane (TMS) used as an internal
standard.

'H NMR Spectroscopy
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The *H NMR spectrum of 2,2-dimethylcyclohexanone displays signals corresponding to the
protons on the cyclohexane ring and the two methyl groups. The protons on the carbon alpha
to the carbonyl group are deshielded and appear at a lower field.

Table 1: *H NMR Spectroscopic Data for 2,2-Dimethylcyclohexanone

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~2.3-25 Multiplet 2H H-6 (a to C=0)
~1.8-1.9 Multiplet 2H H-3
~1.6-1.7 Multiplet 4H H-4, H-5
1.08 Singlet 6H 2 x CH3

Data is compiled from typical values for substituted cyclohexanones and may vary slightly
based on experimental conditions.[4]

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
carbonyl carbon is significantly deshielded and appears at a very low field.

Table 2: 13C NMR Spectroscopic Data for 2,2-Dimethylcyclohexanone
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Chemical Shift (6, ppm) Assignment
~215 C=0 (C-1)
~45 C-2

~38 C-6

~35 C-3

~27 2 x CHs

~22 C-4

~20 C-5

Data is compiled from typical values for substituted cyclohexanones and may vary slightly
based on experimental conditions.[4][5]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for
accurate structural elucidation.

e Sample Preparation:

o Dissolve approximately 5-10 mg of 2,2-dimethylcyclohexanone in about 0.7 mL of
deuterated chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal reference (& 0.00).
o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and
symmetrical solvent peak.
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o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans
are sufficient to achieve a good signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise
ratio for the less sensitive 13C nucleus.

Sample Preparation Data Acquisition Data Processing
Dissolve Sample Transfer to Insert Sample Shim Magnetic Acquire 1H & 13C Fourier Transform Integrate &
in CDCI3 + TMS NMR Tube & Lock Field Spectra & Phase Correction Analyze Peaks

Click to download full resolution via product page
Figure 1: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 2,2-dimethylcyclohexanone is characterized by a strong
absorption band corresponding to the carbonyl (C=0) stretch.

Table 3: Key IR Absorption Bands for 2,2-Dimethylcyclohexanone

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
~2950 - 2850 Strong C-H Stretch Alkane
~1715 Strong C=0 Stretch Ketone
~1465 Medium CHz Bend Alkane
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The position of the carbonyl stretch at approximately 1715 cm~? is characteristic of a saturated
six-membered cyclic ketone.[6][7][8] Ring strain in smaller cyclic ketones would shift this
absorption to a higher wavenumber.[7]

Experimental Protocol: FTIR Spectroscopy (Attenuated
Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for analyzing liquid samples.
¢ Instrument Preparation:

o Ensure the FTIR spectrometer is powered on and the sample compartment is purged with
dry air or nitrogen to minimize atmospheric interference.

o Clean the ATR crystal with a suitable solvent (e.qg., isopropanol) and allow it to dry
completely.

e Background Spectrum:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

e Sample Analysis:
o Place a small drop of 2,2-dimethylcyclohexanone onto the ATR crystal.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

¢ Cleaning:

o After analysis, thoroughly clean the ATR crystal with a solvent-moistened soft tissue.
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Figure 2: Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of 2,2-
dimethylcyclohexanone shows a molecular ion peak and several characteristic fragment ions.
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Table 4: Major Fragments in the Mass Spectrum of 2,2-dimethylcyclohexanone

m/z Relative Intensity (%) Proposed Fragment
126 ~25 [M]* (Molecular lon)
111 ~20 [M - CHs]*

M - C2H4]* (McLaffert
% o Learrang]em(ent) '
83 ~40 [M - CsH7]*
82 ~100 [M - C3Hs]* (Base Peak)
69 ~60 [CsHo]*
56 ~65 [CaHs]*
55 ~45 [CaH7]*
42 ~50 [CsHe]*

Data obtained from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of 2,2-dimethylcyclohexanone is initiated by the loss of an electron to form
the molecular ion (m/z 126). Subsequent fragmentation occurs through various pathways,
including alpha-cleavage and McLafferty rearrangement. The base peak at m/z 82 is a result of
the loss of a propyl radical followed by the loss of a hydrogen atom.
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Figure 3: Simplified Fragmentation Pathway of 2,2-Dimethylcyclohexanone.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like 2,2-
dimethylcyclohexanone.[S]

e Sample Preparation:

o Prepare a dilute solution of 2,2-dimethylcyclohexanone (e.g., 100 ppm) in a volatile
solvent such as dichloromethane or hexane.

¢ GC-MS System Setup:

o GC: Use a suitable capillary column (e.g., a non-polar DB-5ms). Set the oven temperature
program to achieve good separation (e.g., start at 50°C, ramp to 250°C at 10°C/min).

o Injector: Set the injector temperature to 250°C.

o MS: Operate in electron ionization (El) mode at 70 eV. Set the mass analyzer to scan a
range of m/z 40-200.

» Data Acquisition:
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o Inject 1 pL of the prepared sample into the GC.

o The separated components elute from the GC column and enter the mass spectrometer
for ionization and detection.

e Data Analysis:

o ldentify the peak corresponding to 2,2-dimethylcyclohexanone in the total ion
chromatogram.

o Analyze the mass spectrum of this peak and compare it to a reference library (e.g., NIST)
for confirmation.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-
dimethylcyclohexanone. The detailed *H NMR, 13C NMR, IR, and MS data, along with the
step-by-step experimental protocols, serve as a valuable resource for the unambiguous
identification and characterization of this important cyclic ketone. The provided workflows and
fragmentation pathways offer further insight into the principles behind the spectroscopic
analysis, empowering researchers and professionals in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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